molecular formula C13H22N2O2 B11873626 4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Katalognummer: B11873626
Molekulargewicht: 238.33 g/mol
InChI-Schlüssel: LBCSEIRJSSIWIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic compound characterized by its unique structural features. This compound contains a spirocyclic scaffold, which is known for its combination of flexibility and limited degrees of freedom. The spirocyclic structure is often associated with drug-like properties, making it a valuable target in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of a Grubbs catalyst and olefin metathesis .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of chemical intermediates and specific reaction conditions to achieve the desired product. For example, the use of methanesulfonate as a reagent in the Prins reaction has been reported to afford high yields of the spirocyclic compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include methanesulfonate, Grubbs catalyst, and but-3-en-1-ol. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound include various substituted spirocyclic derivatives.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one include other spirocyclic compounds such as 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one and its derivatives . These compounds share the spirocyclic scaffold but differ in their substituents and specific structural features.

Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the cyclopentyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C13H22N2O2

Molekulargewicht

238.33 g/mol

IUPAC-Name

4-cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C13H22N2O2/c16-12-9-17-13(5-7-14-8-6-13)10-15(12)11-3-1-2-4-11/h11,14H,1-10H2

InChI-Schlüssel

LBCSEIRJSSIWIB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)N2CC3(CCNCC3)OCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.